While the specific synthesis of diethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate is not described in the provided literature, a similar compound, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch ester), is commonly synthesized using the Hantzsch pyridine synthesis. [] This multicomponent reaction typically involves the condensation of:
Based on analogous 1,4-DHP structures confirmed by single crystal XRD analysis, [, , ] we can infer the following structural features of the target compound:
Computational methods like DFT can be employed to further investigate bond lengths, angles, and torsion angles, providing insights into its stability and conformation. [, ]
While the specific mechanism of action for the target compound is not elucidated in the provided papers, its structural similarity to known calcium channel blockers suggests a similar mode of action. 1,4-DHPs are known to bind to L-type voltage-gated calcium channels, inhibiting calcium influx into cells. [, , , , , , , , , , , , ] This inhibition leads to vasodilation and is the basis for their therapeutic use as antihypertensive, antianginal, and antiarrhythmic agents. The 4-methoxyphenyl substitution in the target compound might influence its binding affinity and selectivity for these channels.
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 18766-66-0